molecular formula C12H13F3O3 B1467880 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone CAS No. 1100767-58-5

1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone

Cat. No.: B1467880
CAS No.: 1100767-58-5
M. Wt: 262.22 g/mol
InChI Key: HOCYMOIWZWXXQE-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyethoxy substituent on a phenyl ring, connected to an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). .

Scientific Research Applications

1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCYMOIWZWXXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCOC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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